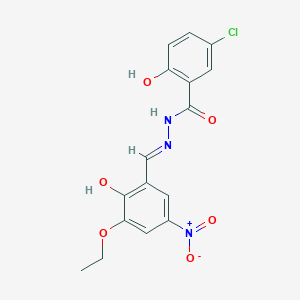![molecular formula C15H12BrClN2O3 B6074630 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is still not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with specific enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. However, further studies are needed to fully understand the extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase yield and reduce costs. Another direction is the investigation of its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and the extent of its biochemical and physiological effects.
In conclusion, 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a compound with significant potential in various fields of scientific research. Its high potency and selectivity make it an attractive candidate for further study and development. With continued research, this compound may prove to be a valuable tool in the development of new drugs, agrochemicals, and materials.
Synthesemethoden
The synthesis of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction between 5-(4-chloro-3,5-dimethylphenoxy)methyl)-2-furancarboxylic acid and thionyl chloride, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained through the reaction with bromine in acetic acid.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agrochemicals, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-5-10(6-9(2)14(8)17)20-7-13-18-15(19-22-13)11-3-4-12(16)21-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFGHUUMJKZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)

![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)